7-nitro-1H-indazol-4-amine
Description
Properties
IUPAC Name |
7-nitro-1H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKIGSFKJZHONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60844664 | |
| Record name | 7-Nitro-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60844664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918961-25-8 | |
| Record name | 7-Nitro-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60844664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-1H-indazol-4-amine typically involves the nitration of 1H-indazole followed by amination. One common method includes the nitration of 1H-indazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-1H-indazole is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing byproducts and waste. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1H-indazol-4,7-diamine.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Inhibition of Nitric Oxide Synthase (NOS)
7-Nitro-1H-indazol-4-amine has been identified as a potent inhibitor of nitric oxide synthase isoforms, specifically neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). This inhibition is significant because nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound's ability to selectively inhibit these enzymes suggests its potential use in treating conditions associated with excessive nitric oxide production, such as neurodegenerative diseases and cardiovascular disorders .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation as an anticancer agent. Studies have shown that derivatives of indazole can enhance the efficacy of existing chemotherapeutics, suggesting that this compound may also be beneficial in combination therapies .
Therapeutic Potential
Neurological Disorders
Given its role as a NOS inhibitor, this compound holds promise for treating neurological disorders characterized by dysregulated nitric oxide levels. Conditions such as Alzheimer's disease and multiple sclerosis may benefit from targeted therapies utilizing this compound .
Cardiovascular Applications
The modulation of nitric oxide levels can also impact cardiovascular health. By inhibiting eNOS, this compound may have applications in managing conditions like hypertension and heart failure, where excessive nitric oxide contributes to vascular dysfunction .
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
Mechanism of Action
The primary mechanism of action of 7-nitro-1H-indazol-4-amine involves the inhibition of nitric oxide synthase (NOS). The compound selectively inhibits neuronal NOS, which is responsible for the production of nitric oxide (NO) from arginine. By inhibiting NOS, this compound reduces the levels of NO, which plays a role in various physiological and pathological processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 7-nitro-1H-indazol-4-amine and related compounds:
Biological Activity
7-Nitro-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group at the 7th position and an amine group at the 4th position of the indazole ring. This unique structural configuration contributes to its biological properties and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 178.15 g/mol |
| Purity | 97% |
| CAS Number | 918961-25-8 |
The primary mechanism of action for this compound involves the inhibition of nitric oxide synthase (NOS), particularly neuronal NOS. By inhibiting NOS, the compound reduces nitric oxide (NO) levels, which are implicated in various physiological processes and pathological conditions, including inflammation and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that it can effectively reduce cell viability in breast cancer and leukemia models through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of diseases such as arthritis . This effect is believed to be mediated through the inhibition of NOS, leading to decreased NO production.
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound has been evaluated for antimicrobial effects. It has shown activity against various bacterial strains and fungi, suggesting potential applications in treating infections resistant to conventional antibiotics .
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating the effects of this compound on human cancer cell lines, it was found to significantly inhibit growth at concentrations as low as 10 µM, with IC50 values indicating potent activity against breast cancer cells .
- Anti-inflammatory Mechanism : Another study highlighted that treatment with this compound resulted in a marked decrease in TNF-alpha levels in an induced inflammation model, supporting its role as an anti-inflammatory agent .
- Antimicrobial Activity : A recent investigation reported that this compound exhibited inhibitory effects on Candida species, disrupting biofilm formation and demonstrating potential as a novel antifungal agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 7-Nitroindazole | Lacks amine group at position 4 | Moderate anticancer activity |
| 1H-Indazole-4-amine | Lacks nitro group at position 7 | Limited biological activity |
| 4-Nitro-1H-indazole | Nitro group at position 4 | Antimicrobial but less potent than 7-nitro derivative |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
